Carminomycin II Exhibits Inferior Activity Against Lung Bronchogenic Cancer Compared to Carminomycin I
In a comparative study using 8 strains of transplantable mouse tumors, Carminomycin I demonstrated broader therapeutic ranges and significantly higher activity against lung bronchogenic cancer (RL strain) compared to Carminomycin II [1].
| Evidence Dimension | Therapeutic efficacy against lung bronchogenic cancer RL |
|---|---|
| Target Compound Data | Narrower therapeutic range and lower activity against RL |
| Comparator Or Baseline | Carminomycin I: broader therapeutic range and higher activity against RL |
| Quantified Difference | Qualitative superiority of Component I over Component II for lung bronchogenic cancer |
| Conditions | In vivo mouse model with 8 transplantable tumor strains (lymphosarcoma L10-1, prestomach cancer OZh-5, sarcoma 180, lymphoid leucosis L 1210, lung bronchogenic cancer RL, lymphodenosis NK/LI, Ehrlich carcinoma, Garding-Passy melanoma) |
Why This Matters
Procurement of Carminomycin II for lung cancer research should be justified by specific mechanistic questions, as Carminomycin I demonstrates superior efficacy in this indication.
- [1] Shorin VA, Bazhanov VS, Averbukh LA. [Antitumor activity of the components of a carminomycin complex]. Antibiotiki. 1977 Jan;22(1):69-74. PMID: 576573. View Source
